1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Description
1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a 5-(2,4-difluorophenyl)isoxazole moiety via an acetyl group. Fluorine atoms enhance metabolic stability and binding affinity, while the isoxazole ring may contribute to selective interactions with biological targets such as cytochrome P450 enzymes .
Properties
IUPAC Name |
1-[2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-11-1-2-13(14(19)7-11)15-8-12(21-25-15)9-16(23)22-5-3-10(4-6-22)17(20)24/h1-2,7-8,10H,3-6,9H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPUODXWLPFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-4-carboxylic Acid Functionalization
Piperidine-4-carboxylic acid (I) serves as the foundational building block. Key transformations include:
Step 1 : N-Protection
- Treatment with formic acid/acetic anhydride yields 1-formylpiperidine-4-carboxylic acid (II)
$$
\text{(I) } \xrightarrow[\text{Ac}_2\text{O}]{\text{HCOOH}} \text{(II) } 1\text{-Formylpiperidine-4-carboxylic acid}
$$ - Alternative protecting groups (e.g., Boc, Cbz) are less frequently reported for this target
Step 2 : Amide Formation
- Activation of carboxylic acid via thionyl chloride (SOCl₂) generates acyl chloride (III)
$$
\text{(II) } \xrightarrow{\text{SOCl}_2} \text{(III) } 1\text{-Formylpiperidine-4-carbonyl chloride}
$$ - Reaction with ammonium hydroxide yields piperidine-4-carboxamide (IV):
$$
\text{(III) } \xrightarrow{\text{NH}_4\text{OH}} \text{(IV) } 1\text{-Formylpiperidine-4-carboxamide}
$$ - Deprotection under acidic conditions (HCl/EtOH) affords piperidine-4-carboxamide hydrochloride (V)
Construction of 5-(2,4-Difluorophenyl)isoxazole-3-acetic Acid
Isoxazole Ring Synthesis
The 3-acetyl-isoxazole fragment is assembled via cyclocondensation:
Step 1 : β-Diketone Preparation
- 2,4-Difluorophenylacetonitrile (VI) reacts with ethyl acetoacetate in presence of NaH to form β-ketonitrile (VII)
$$
\text{(VI) } + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{NaH}} \text{(VII) } 3\text{-Cyano-4-(2,4-difluorophenyl)but-3-en-2-one}
$$
Step 2 : Oxime Formation and Cyclization
- Treatment with hydroxylamine hydrochloride in ethanol yields isoxazole ring (VIII):
$$
\text{(VII) } \xrightarrow[\text{EtOH}]{\text{NH}_2\text{OH·HCl}} \text{(VIII) } 5\text{-(2,4-Difluorophenyl)isoxazol-3-ylacetonitrile}
$$ - Hydrolysis of nitrile to carboxylic acid (IX) using H₂SO₄/H₂O:
$$
\text{(VIII) } \xrightarrow{\text{H}2\text{SO}4} \text{(IX) } 5\text{-(2,4-Difluorophenyl)isoxazol-3-ylacetic acid}
$$
Coupling Strategies for Final Assembly
Acetylation of Piperidine-4-carboxamide
Method A : Direct Acylation
- React piperidine-4-carboxamide (V) with isoxazole-3-acetic acid (IX) using EDCI/HOBt in DMF:
$$
\text{(V) } + \text{(IX) } \xrightarrow[\text{DMF}]{\text{EDCI/HOBt}} \text{Target Compound}
$$ - Typical conditions: 0°C → RT, 12–18 h, yields 72–85%
Method B : Schotten-Baumann Reaction
- Acid chloride derivative of (IX) prepared using SOCl₂
- Reaction with (V) in biphasic system (H₂O/CH₂Cl₂) with NaHCO₃
$$
\text{(IX-Cl) } + \text{(V) } \xrightarrow[\text{NaHCO}3]{\text{H}2\text{O/CH}2\text{Cl}2} \text{Target Compound}
$$ - Yields: 68–77%, purity >98% by HPLC
Process Optimization and Impurity Control
Critical Parameters in Coupling Reactions
Major Identified Impurities
- Over-acylated product : Formed at elevated temperatures (>30°C)
- Isoxazole ring-opened derivative : Traces of water in reaction medium
- Piperidine dimer : Result of residual formaldehyde from deprotection
Analytical Characterization Data
Spectroscopic Profiles
- FT-IR (KBr) : 3298 cm⁻¹ (N-H stretch), 1664 cm⁻¹ (amide C=O), 1602 cm⁻¹ (isoxazole C=N)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH₂), 7.85–7.79 (m, 2H, Ar-F), 6.45 (s, 1H, isoxazole-H), 3.98 (d, J=12 Hz, 2H, piperidine-H), 3.12 (t, J=11 Hz, 2H, piperidine-H)
- HPLC : tᵣ = 6.78 min (C18, 70:30 MeCN/H₂O), purity 99.2%
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several patented and literature-reported derivatives (Table 1).
Table 1: Structural Comparison of Selected Analogues
Analysis:
- B.1.52: Shares the 5-(2,4-difluorophenyl)isoxazole motif but replaces the piperidine-carboxamide with a pyridylmethanol group.
- PF-06683324: Features the same piperidine-4-carboxamide core but includes a trifluoromethoxy-phenyl group and an imidazole ring.
- B.1.53: Contains a triazole-propanol-pyridyl structure with a benzonitrile substituent. The triazole ring suggests antifungal activity via CYP51 inhibition, similar to azole drugs, while the target’s isoxazole may offer resistance to common azole-resistant pathogens .
- Compound 6a: Incorporates a thiosemicarbazide group instead of carboxamide, which is associated with antimicrobial activity. The absence of sulfur in the target compound may shift its mechanism toward non-thiol-mediated pathways .
Pharmacokinetic and Pharmacodynamic Properties
Table 2: Comparative Pharmacokinetic Profiles
| Property | Target Compound | B.1.52 | PF-06683324 |
|---|---|---|---|
| Molecular Weight | ~450 (estimated) | ~400 (estimated) | 521.46 |
| LogP (Predicted) | 2.8–3.5 | 3.1–3.8 | 4.2 |
| Solubility (µg/mL) | Moderate (aqueous) | Low (lipophilic) | Very low |
| Metabolic Stability | High (fluorine) | Moderate | High (trifluoromethoxy) |
Key Findings:
- The target compound’s moderate solubility and logP (~3) balance bioavailability and membrane permeability, making it suitable for oral administration.
- PF-06683324’s higher logP (4.2) and molecular weight (521.46) suggest superior tissue penetration but lower aqueous solubility, limiting its formulation options .
- B.1.52’s pyridylmethanol group may improve solubility in polar solvents compared to the target compound, though its metabolic stability is lower due to fewer fluorine atoms .
Biological Activity
1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, an isoxazole moiety, and a difluorophenyl group, which contribute to its biological properties. The IUPAC name reflects its complex architecture:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{16}F_2N_2O_3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in oxidative stress pathways and modulate inflammatory responses.
Potential Targets:
- Enzymatic Inhibition : It may inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation pathways.
- Cell Cycle Regulation : The compound has shown effects on cell cycle progression, particularly in cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds featuring the isoxazole structure. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (Lung) | 1.68 | Tubulin polymerization inhibition |
| 2 | MCF-7 (Breast) | 1.22 | EGFR inhibition |
| 3 | PANC-1 (Pancreas) | 0.29 | Apoptosis induction |
These findings suggest that derivatives of the compound may exhibit significant antiproliferative effects against various cancer cell lines.
Neuroprotective Activity
Research into the neuroprotective properties of isoxazole derivatives indicates potential benefits in conditions like Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses could be pivotal:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Neuroprotection : Reduction of oxidative stress markers in neuronal models.
Case Studies
- Study on Anticancer Effects : A study investigated a series of piperidine derivatives, including our compound, revealing that it significantly inhibited cancer cell proliferation in vitro and induced apoptosis through caspase activation .
- Neuroprotective Effects : Another research focused on the neuroprotective capabilities of isoxazole derivatives demonstrated that these compounds can reduce neuronal death in models of neurodegeneration by modulating inflammatory pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of a nitrile oxide with an acetylene derivative. Subsequent coupling of the 2,4-difluorophenyl group is achieved using Suzuki-Miyaura cross-coupling under palladium catalysis. The piperidine-4-carboxamide moiety is introduced via nucleophilic acyl substitution or amidation reactions. Key solvents include methanol or DMF, with TLC (Rf monitoring) and HPLC used for purity assessment .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology : Combine analytical techniques:
- NMR Spectroscopy : Confirm the presence of the difluorophenyl group (¹⁹F NMR: δ -110 to -120 ppm) and piperidine protons (¹H NMR: δ 1.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₁₈H₁₈F₂N₂O₃: ~373.13).
- HPLC : Assess purity (>98% using a C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use cell-based assays to evaluate:
- Cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7).
- Enzyme Inhibition (e.g., kinase or protease activity via fluorometric/colorimetric readouts).
- Receptor Binding : Radioligand displacement assays (e.g., σ receptors, as seen in related piperidine-4-carboxamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substitution Analysis : Modify the difluorophenyl group (e.g., replace with trifluoromethyl or chloro derivatives) to assess impact on receptor binding.
- Piperidine Ring Modifications : Introduce methyl or ethyl substituents to alter lipophilicity and bioavailability.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like σ receptors or T-type Ca²⁺ channels .
Q. What advanced techniques resolve contradictory data in receptor binding assays?
- Methodology :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-DTG for σ receptors) to calculate Ki values and validate selectivity.
- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure on/off rates and distinguish nonspecific binding.
- Cross-Validation : Compare results across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out cell-specific artifacts .
Q. How can researchers improve synthetic yield while maintaining enantiomeric purity?
- Methodology :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) during key coupling steps.
- Crystallization Optimization : Employ solvent systems like ethanol/water for recrystallization to enhance enantiomeric excess (ee >99%).
- Process Monitoring : Real-time IR spectroscopy to track intermediates and minimize side reactions .
Q. What computational methods predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate CYP450 metabolism, half-life, and hERG inhibition.
- Metabolite Identification : Use in silico fragmentation (e.g., Meteor Nexus) to predict Phase I/II metabolites.
- Toxicity Profiling : Leverage ProTox-II for hepatotoxicity and mutagenicity risk assessment .
Data Contradiction & Validation
Q. How to address discrepancies in anti-angiogenic activity across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., HUVEC tube formation assay).
- Batch Analysis : Verify compound purity and stability (e.g., LC-MS for degradation products).
- Pathway Analysis : Use RNA-seq or Western blotting to confirm downstream targets (e.g., VEGF or HIF-1α) .
Q. Why do structural analogs show variable σ receptor affinity?
- Resolution :
- Crystal Structure Analysis : Resolve ligand-receptor complexes (e.g., σ1 receptor PDB: 5HK1) to identify critical hydrogen bonds or steric clashes.
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to quantify binding energy differences.
- Pharmacophore Mapping : Highlight essential moieties (e.g., carboxamide orientation) using Schrödinger’s Phase .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
